N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide
Description
Historical Development and Discovery Context
The discovery of this compound emerged from advancements in cross-coupling reactions targeting benzo[b]thiophene derivatives. Early synthetic routes, such as those described in patent WO2013015456A1, employed palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) and tertiary phosphine ligands (e.g., tri-tert-butylphosphine) to facilitate aryl-amine bond formation. These methods often involved multi-step sequences, including decarboxylation of precursor carboxylic acids and subsequent functionalization with pyrrole-containing propylamines.
A significant breakthrough arose from aryne chemistry, as demonstrated by the one-step synthesis of benzo[b]thiophenes via reactions between o-silylaryl triflates and alkynyl sulfides. This method streamlined access to the benzo[b]thiophene core, enabling efficient introduction of substituents at the C3 position—a critical step for appending the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl side chain. Comparative analysis of synthetic approaches reveals distinct advantages:
The compound’s final structural assembly typically involves carboxamide formation via coupling reagents like EDCI and DMAP, as evidenced in analogous benzo[b]thiophene-3-carboxylic acid derivatizations.
Significance in Heterocyclic Chemistry Research
The integration of benzo[b]thiophene and pyrrole moieties in this compound underscores its value in exploring heterocyclic electronic interactions. Benzo[b]thiophene, a sulfur-containing aromatic system, exhibits electron-rich characteristics due to the thiophene ring’s 6π-electron system, enabling participation in electrophilic substitution and metal-coordination reactions. The pyrrole component contributes nitrogen-based Lewis basicity, enhancing hydrogen-bonding potential and directing regioselective modifications.
Key research findings highlight the compound’s utility:
- Electronic Hybridization : The conjugated system between the thiophene and pyrrole rings facilitates charge delocalization, as confirmed by computational studies. This property is critical for designing materials with tunable optoelectronic behaviors.
- Functional Group Synergy : The hydroxyl and carboxamide groups enable dual hydrogen-bond donor/acceptor interactions, a feature exploited in crystal engineering and supramolecular assembly.
Recent work has leveraged these attributes to develop covalent inhibitors targeting GTPase proteins, where the benzo[b]thiophene scaffold serves as a rigid backbone for precise molecular recognition.
Positioning within Benzo[b]thiophene-Derived Pharmacophores
This compound occupies a unique niche among benzo[b]thiophene-based pharmacophores due to its multifunctional side chain. Comparative structural analysis reveals distinct advantages over simpler analogs:
The compound’s carboxamide group mimics peptide bonds, enabling interactions with protease active sites—a strategy validated in RhoA GTPase inhibition studies. Furthermore, the methyl-pyrrole subunit mitigates metabolic degradation, addressing a common limitation of unsubstituted heterocycles.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19-10-4-6-13(19)14(20)8-9-18-17(21)16-11-12-5-2-3-7-15(12)22-16/h2-7,10-11,14,20H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOJUDSMUUKSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the cyclization of 2-mercaptobenzoic acid derivatives with appropriate reagents to form the thiophene ring. Subsequent functionalization introduces the carboxamide group and the hydroxypropyl side chain.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other thiophene carboxamide derivatives, particularly in the benzo[b]thiophene or thiophene backbone. Key comparisons include:
Key Comparative Insights
Antioxidant Activity: The cobalt(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide shows potent antioxidant activity, surpassing propyl gallate but lagging behind vitamin E . In contrast, the target compound lacks metal coordination but contains a pyrrole ring, which is known for radical-scavenging properties.
The target compound’s hydroxy-pyrrolylpropyl chain may confer better solubility in polar solvents compared to tert-butyl-substituted analogs (e.g., 6p in ).
Biological Target Specificity :
- While the cobalt complex targets redox pathways, the POA-classified spiro-diazaspiro compound () implies protease or enzyme inhibition. The target compound’s benzo[b]thiophene moiety is structurally similar to kinase inhibitors, suggesting possible kinase or GPCR modulation.
Research Findings and Limitations
- Gaps in Data: Direct pharmacological data for the target compound are absent in the provided evidence.
- Synthetic Challenges : The hydroxy-pyrrolylpropyl substituent introduces stereochemical complexity (e.g., racemization risk), which could affect purity and activity—a concern highlighted in spirocyclic analogs .
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of histone deacetylases (HDACs). This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Structural Overview
The compound features a complex structure characterized by:
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen, which is known for its biological significance.
- Benzo[b]thiophene Core : This moiety contributes to the compound's unique chemical properties and biological activity.
- Hydroxypropyl Group : Enhances solubility and bioavailability.
This compound primarily functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression. By inhibiting these enzymes, the compound can promote:
- Gene Expression Modulation : Facilitating the expression of tumor suppressor genes.
- Cell Cycle Arrest : Inducing cell cycle checkpoints.
- Apoptosis : Triggering programmed cell death in cancer cells.
Biological Activity Against Pathogens
Research has indicated that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial activity. Notably, studies have shown:
- Antitubercular Activity : The compound has been evaluated against Mycobacterium tuberculosis (MTB), demonstrating effective inhibition with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant stages of the bacteria . This suggests potential as a treatment for tuberculosis, especially multidrug-resistant strains.
- Selectivity Index : In studies comparing toxicity against human cancer cell lines, compounds with similar structures exhibited high selectivity indices (SI > 10), indicating low cytotoxicity and promising therapeutic profiles .
Study on Antitubercular Efficacy
A study published in Molecules explored the efficacy of various benzo[b]thiophene derivatives against MTB. The results indicated that certain compounds had MICs significantly lower than traditional antibiotics like rifampicin (RIF) and isoniazid (INH), suggesting enhanced effectiveness .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 2.73 | Active against MDR-MTB |
| 8c | 0.60 | Active against dormant BCG |
| 8g | 0.61 | Active against dormant BCG |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target enzymes involved in microbial resistance mechanisms. These studies revealed strong non-covalent interactions with key residues in the enzyme active sites, enhancing our understanding of its mechanism and potential as a lead compound for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
